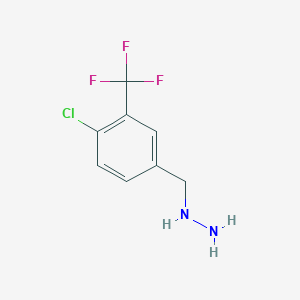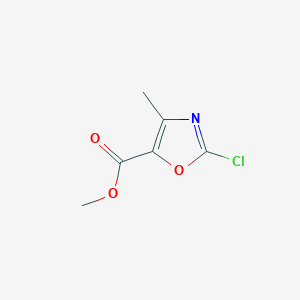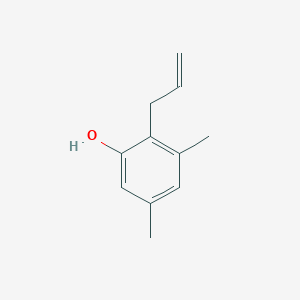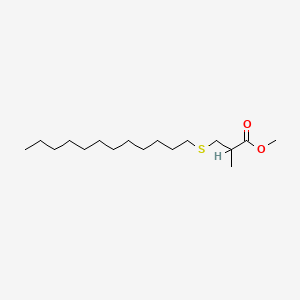
9-(4-Fluorobenzyl)-9H-purin-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(4-Fluorobenzyl)-9H-purin-6-amine is a fluorinated purine derivative. Purines are a class of heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4-Fluorobenzyl)-9H-purin-6-amine typically involves the alkylation of purine derivatives. One common method is treating the purine with a base, followed by the addition of an alkyl halide. For instance, the alkylation of N-9 can be achieved by treating the purine with sodium hydride as the base and an appropriate alkyl halide .
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale chemical synthesis techniques, ensuring high yield and purity. The specific conditions, such as temperature, pressure, and solvents used, are optimized to maximize efficiency and minimize costs .
Chemical Reactions Analysis
Types of Reactions
9-(4-Fluorobenzyl)-9H-purin-6-amine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction mechanism .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a purine oxide, while substitution reactions could introduce different functional groups into the purine ring .
Scientific Research Applications
9-(4-Fluorobenzyl)-9H-purin-6-amine has several applications in scientific research:
Chemistry: It is used as a synthetic intermediate in the preparation of other fluorinated purines and related compounds.
Biology: Its derivatives are studied for their potential biological activities, including antiviral and anticancer properties.
Medicine: Fluorinated purines are investigated for their potential use in drug development, particularly as inhibitors of specific enzymes or receptors.
Industry: It is used in the development of new materials and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of 9-(4-Fluorobenzyl)-9H-purin-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and specificity, leading to more potent biological effects. The exact pathways involved depend on the specific application and the target molecule .
Comparison with Similar Compounds
Similar Compounds
6-Furfuryl Amino Purine: Another purine derivative with a furfuryl group instead of a fluorobenzyl group.
2-Fluoro- and 2-(Trifluoromethyl)Purines: These compounds have fluorine or trifluoromethyl groups at different positions on the purine ring.
Uniqueness
9-(4-Fluorobenzyl)-9H-purin-6-amine is unique due to the specific positioning of the fluorine atom and the benzyl group, which can confer distinct physicochemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
213528-06-4 |
|---|---|
Molecular Formula |
C12H10FN5 |
Molecular Weight |
243.24 g/mol |
IUPAC Name |
9-[(4-fluorophenyl)methyl]purin-6-amine |
InChI |
InChI=1S/C12H10FN5/c13-9-3-1-8(2-4-9)5-18-7-17-10-11(14)15-6-16-12(10)18/h1-4,6-7H,5H2,(H2,14,15,16) |
InChI Key |
WSFGAOJQQBTCHL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CN2C=NC3=C(N=CN=C32)N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![2-(Pyridin-3-YL)octahydropyrrolo[3,4-C]pyrrole](/img/structure/B8795743.png)
![1'-Benzyl-5-chloro-3H-spiro[isobenzofuran-1,4'-piperidine]](/img/structure/B8795755.png)

